molecular formula C25H21ClN4O2 B12032122 2-(2-Chlorophenoxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)acetohydrazide CAS No. 477734-38-6

2-(2-Chlorophenoxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)acetohydrazide

Cat. No.: B12032122
CAS No.: 477734-38-6
M. Wt: 444.9 g/mol
InChI Key: QETAXRJKUMGNDM-JFLMPSFJSA-N
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Description

2-(2-Chlorophenoxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)acetohydrazide is a useful research compound. Its molecular formula is C25H21ClN4O2 and its molecular weight is 444.9 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Chlorophenoxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)acetohydrazide is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological potential, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C25H21ClN4O2
  • CAS Number : 881660-41-9

The structure includes a chlorophenoxy group and a pyrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against a range of bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Notably, it has shown promising results against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF7 (Breast cancer)3.79
NCI-H460 (Lung cancer)12.50
Hep-2 (Laryngeal cancer)3.25

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. In particular, compounds related to this structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Inhibition (%) at 10 µM
TNF-α61%
IL-676%

This suggests that the compound could be beneficial in managing inflammatory diseases .

Case Studies

Several studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of pyrazole compounds exhibited broad-spectrum antimicrobial activity, with specific emphasis on their effectiveness against multidrug-resistant strains .
  • Anticancer Screening : In vitro testing on various cancer cell lines revealed that the compound induced significant cytotoxicity, with mechanisms involving apoptosis and modulation of key signaling pathways .
  • Inflammation Model : An experimental model of inflammation showed that treatment with the compound resulted in a marked reduction in edema and inflammatory markers, indicating its potential therapeutic use in inflammatory conditions .

Properties

CAS No.

477734-38-6

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C25H21ClN4O2/c1-18-11-13-19(14-12-18)25-20(16-30(29-25)21-7-3-2-4-8-21)15-27-28-24(31)17-32-23-10-6-5-9-22(23)26/h2-16H,17H2,1H3,(H,28,31)/b27-15+

InChI Key

QETAXRJKUMGNDM-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=CC=C3Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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